molecular formula C22H18N2O5S2 B2745391 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-83-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2745391
CAS No.: 941907-83-1
M. Wt: 454.52
InChI Key: OYOJBOPGBONWDW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a unique compound within the field of organic chemistry, known for its multifaceted applications across various scientific domains. Structurally intricate, this compound features a benzothiazole ring fused with a hydroxyphenyl group, coupled with a methoxyphenylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic synthesis. One common method begins with the synthesis of 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl, followed by the introduction of the sulfonyl group through a sulfonylation reaction using suitable sulfonyl chloride reagents in the presence of a base. The final step usually involves the acetamide formation through an amide bond formation reaction.

Industrial Production Methods

On an industrial scale, the production process might include optimized reaction conditions such as solvent selection, temperature control, and the use of catalysts to enhance yield and purity. Techniques like batch processing or continuous flow reactors could be employed to meet large-scale demand.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo several types of reactions, including:

  • Oxidation: : Can lead to the formation of more oxidized derivatives.

  • Reduction: : Can reduce specific functional groups under controlled conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles in substitution reactions are typically used under controlled temperatures and solvents to drive these reactions.

Major Products Formed

The major products depend on the specific type of reaction undergone. For instance, oxidation could yield quinone derivatives, while substitution might produce various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its structural motifs are often key components in the design of new materials and catalytic systems.

Biology

In biological contexts, the hydroxyphenyl and benzothiazole moieties contribute to potential bioactivity, making it a candidate for studies in drug design and development.

Medicine

Its potential pharmacological properties are investigated for applications in treating diseases, where its structural components interact with specific biological targets.

Industry

The compound's unique properties make it valuable in materials science, particularly in developing advanced materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Comparatively, similar compounds might include those with benzothiazole, hydroxyphenyl, or sulfonyl groups. the unique combination of these groups in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide provides distinctive properties not found in simpler analogs.

List of Similar Compounds

  • 3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl derivatives

  • Sulfonylated aromatic compounds

  • Acetamide-linked benzothiazole derivatives

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-29-15-7-9-16(10-8-15)31(27,28)13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)30-22/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJBOPGBONWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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